molecular formula C25H17FN4O3 B2839886 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one CAS No. 1112433-12-1

3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one

Cat. No.: B2839886
CAS No.: 1112433-12-1
M. Wt: 440.434
InChI Key: PZCHOVYMQGJSHH-UHFFFAOYSA-N
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Description

3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, an oxadiazole ring, a fluorophenyl group, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Introduction of the Benzyloxyphenyl Group: This step can be achieved through a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with the oxadiazole intermediate in the presence of a base like potassium carbonate (K2CO3).

    Formation of the Pyridazinone Core: The final step involves the cyclization of the intermediate with a suitable fluorophenyl derivative under acidic or basic conditions, often using catalysts like palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the benzyloxyphenyl or fluorophenyl groups using reagents like sodium hydride (NaH) or halogenating agents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd-C, NaBH4, LiAlH4

    Substitution: NaH, K2CO3, halogenating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: Its unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving oxidative stress and enzyme inhibition.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may bind to enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyridazin-4(1H)-one
  • **3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyridazin-4(1H)-one
  • **3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-chlorophenyl)pyridazin-4(1H)-one

Uniqueness

The uniqueness of 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable molecule for further research and development.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN4O3/c26-19-7-4-8-20(15-19)30-14-13-22(31)23(28-30)25-27-24(29-33-25)18-9-11-21(12-10-18)32-16-17-5-2-1-3-6-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCHOVYMQGJSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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